molecular formula C9H11NO B090999 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine CAS No. 17775-01-8

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine

Cat. No. B090999
Key on ui cas rn: 17775-01-8
M. Wt: 149.19 g/mol
InChI Key: HDVHFHONOKCUHQ-UHFFFAOYSA-N
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Patent
US06432955B1

Procedure details

10.2 g of 4-benzyl-2,3,4,5-tetrahydro-benzo[f][1,4]oxazepine were dissolved in 100 mL of ethanol and hydrogenated for 5 hours at room temperature using 1.2 g of palladium (10% on carbon) as catalyst. Filtration followed by removal of the solvent in vacuo gave 6. 1g of 2,3,4,5-tetrahydro-benzo[f][1,4j]oxazepine as an oil. EI-MS: 149 (M+).
Name
4-benzyl-2,3,4,5-tetrahydro-benzo[f][1,4]oxazepine
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
1g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2,3,4,5-tetrahydro-benzo[f][1,4j]oxazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:14][C:13]2[CH:15]=[CH:16][CH:17]=[CH:18][C:12]=2[O:11][CH2:10][CH2:9]1)C1C=CC=CC=1.OCC1C=C2C(=CC=1)C(NC(=O)C1C=CC=CC=1)=NC=C2>C(O)C.[Pd]>[O:11]1[C:12]2[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=2[CH2:14][NH:8][CH2:9][CH2:10]1

Inputs

Step One
Name
4-benzyl-2,3,4,5-tetrahydro-benzo[f][1,4]oxazepine
Quantity
10.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCOC2=C(C1)C=CC=C2
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
1g
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1C=C2C=CN=C(C2=CC1)NC(C1=CC=CC=C1)=O
Step Three
Name
2,3,4,5-tetrahydro-benzo[f][1,4j]oxazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
followed by removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
gave 6

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
O1CCNCC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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